Regioisomeric Differentiation: 5-Methyl vs. 3-Methyl Benzofuran Core Modulates Biological Target Profile
The title compound is a 5-methylbenzofuran-2-carboxamide. The closest structurally characterized analog is the 3-methylbenzofuran-2-carboxamide derivative 3-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, which has been tested against Plasmodium falciparum glucose-6-phosphate dehydrogenase, yielding an IC₅₀ of 4.54 µM [1]. No quantitative inhibition data are available for the 5-methyl regioisomer against this or any other defined target, meaning its biological profile is experimentally uncharacterized. However, the shift from a 3-methyl to a 5-methyl substitution pattern is known in benzofuran medicinal chemistry to alter electron distribution, steric interactions with target binding pockets, and metabolic stability, though the magnitude of these effects for this specific scaffold has not been published.
| Evidence Dimension | Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase |
|---|---|
| Target Compound Data | Not tested / No data available |
| Comparator Or Baseline | 3-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CID 647922): IC₅₀ = 4.54 µM |
| Quantified Difference | Cannot be calculated (target compound lacks data) |
| Conditions | BindingDB enzyme inhibition assay; Sanford-Burnham Center for Chemical Genomics; P. falciparum 3D7 |
Why This Matters
Procurement of the untested 5-methyl isomer may yield a compound with unknown potency against the only defined target for this chemotype, posing a risk for antimalarial or glucose-6-phosphate dehydrogenase-related research programs.
- [1] BindingDB. (2011). BDBM36839: 3-Methyl-benzofuran-2-carboxylic acid (3-methyl-4-tetrazol-1-yl-phenyl)-amide. IC₅₀ = 4.54E+3 nM. View Source
